molecular formula C13H12FN B8167863 6-Fluoro-4-methyl-[1,1'-biphenyl]-3-amine

6-Fluoro-4-methyl-[1,1'-biphenyl]-3-amine

Cat. No.: B8167863
M. Wt: 201.24 g/mol
InChI Key: HYWHWEPOUFCDRZ-UHFFFAOYSA-N
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Description

6-Fluoro-4-methyl-[1,1'-biphenyl]-3-amine is a substituted biphenyl derivative featuring a fluorine atom at the 6-position and a methyl group at the 4-position of the biphenyl scaffold, with an amine functional group at the 3-position. The fluorine substituent enhances metabolic stability and influences intermolecular interactions via its electronegativity, while the methyl group contributes to lipophilicity and steric bulk .

Properties

IUPAC Name

4-fluoro-2-methyl-5-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c1-9-7-12(14)11(8-13(9)15)10-5-3-2-4-6-10/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWHWEPOUFCDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-methyl-[1,1’-biphenyl]-3-amine typically involves multi-step organic reactions For instance, the synthesis might begin with the halogenation of biphenyl to introduce the fluorine atom, followed by Friedel-Crafts alkylation to add the methyl group

Industrial Production Methods

Industrial production of 6-Fluoro-4-methyl-[1,1’-biphenyl]-3-amine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-methyl-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where the fluorine or methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and acids (H₂SO₄) are frequently employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of biphenyl derivatives with different functional groups.

Scientific Research Applications

6-Fluoro-4-methyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in metabolic processes, leading to changes in cellular function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-Fluoro-4-methyl-[1,1'-biphenyl]-3-amine can be compared to analogs with variations in substituent positions, types, or additional functional groups. Below is a detailed analysis:

Structural Analogues with Fluorine Substitution

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
6-Fluoro-4-methyl-[1,1'-biphenyl]-3-amine 6-F, 4-CH₃, 3-NH₂ C₁₃H₁₂FN 201.24 (calculated) Fluorine at 6-position enhances electronic effects; methyl improves lipophilicity .
2'-Fluoro-[1,1'-biphenyl]-3-amine 2'-F, 3-NH₂ C₁₂H₁₀FN 187.22 Lower molecular weight; fluorine at 2′-position alters steric accessibility .
4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine 4'-F, 2-CH₃, 3-NH₂ C₁₃H₁₂FN 201.24 (calculated) Fluorine at 4′-position and methyl at 2-position yield distinct steric hindrance .
3'-Fluoro-[1,1'-biphenyl]-4-amine hydrochloride 3'-F, 4-NH₂ (HCl salt) C₁₂H₁₁ClFN 239.68 Hydrochloride salt improves solubility; fluorine at 3′-position affects electronic density .

Analogues with Mixed Halogen and Functional Groups

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine 5'-Br, 2'-F, 4-CH₃, 3-NH₂ C₁₃H₁₁BrFN 280.14 Bromine increases molecular weight and alters reactivity; fluorine stabilizes the ring .
4'-Bromo-4-methyl-[1,1'-biphenyl]-3-amine (7c) 4'-Br, 4-CH₃, 3-NH₂ C₁₃H₁₂BrN 262.15 Bromine at 4′-position introduces steric and electronic effects distinct from fluorine .
2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine 2,3,5,6-F, 3'-OCF₃, 4-NH₂ C₁₃H₆F₇NO 337.18 High fluorination enhances electron-withdrawing effects; trifluoromethoxy group adds polarity .

Analogues with Methoxy and Other Functional Groups

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
6-Fluoro-3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine 6-F, 3'-OCH₃, 4-CH₃, 3-NH₂ C₁₄H₁₄FNO 255.27 Methoxy group increases solubility; dual substituents (F and OCH₃) modulate electronic effects .
N-Benzyl-4'-methoxy-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,1'-biphenyl]-3-amine 4'-OCH₃, oxadiazole, benzylamine C₂₈H₂₃N₃O₂ 441.50 Oxadiazole ring enhances rigidity; methoxy improves solubility .

Key Comparative Insights

Substituent Position Effects :

  • Fluorine at the 6-position (target compound) vs. 2′- or 4′-positions (analogues) alters electronic density and steric interactions. For example, 2′-fluoro substitution may reduce steric hindrance compared to the 6-position.
  • Methyl groups at the 4-position (target) vs. 2-position () influence lipophilicity and metabolic stability.

Functional Group Impact :

  • Bromine substituents (e.g., 5′-Br in ) increase molecular weight and polarizability compared to fluorine.
  • Methoxy groups () enhance solubility but reduce metabolic stability relative to methyl or halogens.

Synthetic Methods :

  • Many analogues (e.g., ) are synthesized via 1,3-diketone and amine reactions, suggesting shared pathways for biphenyl amine derivatives.
  • The target compound likely requires regioselective fluorination and methylation steps, similar to methods in and .

Safety and Hazards :

  • Fluorinated biphenyl amines (e.g., target compound and ) commonly exhibit hazards like skin/eye irritation (H315, H319) . Brominated analogues may pose additional risks due to heavier halogens.

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